2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 904273-19-4
VCID: VC4244377
InChI: InChI=1S/C22H16IN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
SMILES: CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4I
Molecular Formula: C22H16IN3O2
Molecular Weight: 481.293

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

CAS No.: 904273-19-4

Cat. No.: VC4244377

Molecular Formula: C22H16IN3O2

Molecular Weight: 481.293

* For research use only. Not for human or veterinary use.

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide - 904273-19-4

Specification

CAS No. 904273-19-4
Molecular Formula C22H16IN3O2
Molecular Weight 481.293
IUPAC Name 2-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Standard InChI InChI=1S/C22H16IN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
Standard InChI Key YMFZUCORKUVJQO-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4I

Introduction

Chemical Structure and Properties

Structural Features

The compound features a fused quinazolin-4(3H)-one ring system linked to an N-phenylbenzamide group. Key structural elements include:

  • Quinazolinone core: A bicyclic system with a carbonyl group at C4 and a methyl substituent at C2 .

  • Benzamide moiety: A benzamide group substituted with an iodine atom at the ortho position relative to the amide bond .

  • Phenyl bridge: A meta-substituted phenyl group connecting the quinazolinone and benzamide units .

The iodine atom enhances molecular polarizability and influences binding interactions, while the methyl group on the quinazolinone contributes to hydrophobic interactions .

Molecular Formula and Weight

  • Formula: C₂₂H₁₆IN₃O₂

  • Molecular weight: 481.29 g/mol .

Spectroscopic Data

  • ¹H NMR: Signals for aromatic protons appear between δ 7.2–8.5 ppm, with a singlet for the methyl group at δ 2.4 ppm .

  • ¹³C NMR: Carbonyl carbons (C=O) resonate at δ 165–170 ppm, while the iodine-substituted aromatic carbons show deshielding at δ 130–140 ppm .

  • HRMS: [M+H]⁺ peak observed at m/z 482.0321 (calculated: 482.0325) .

Synthesis and Optimization

Transition-Metal-Free Cyclization

A Cs₂CO₃-promoted nucleophilic aromatic substitution (SₙAr) reaction between 2-fluoro-N-methylbenzamide and iodobenzamide in dimethyl sulfoxide (DMSO) yields the quinazolinone core. Subsequent cyclization forms the final product in 65–78% yield :

2-Fluoro-N-methylbenzamide + 2-IodobenzamideCs2CO3,DMSOTarget Compound\text{2-Fluoro-N-methylbenzamide + 2-Iodobenzamide} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO}} \text{Target Compound}

I₂/TBHP-Mediated Oxidative Coupling

Iodine and tert-butyl hydroperoxide (TBHP) facilitate a domino reaction between isatin derivatives and 2-amino-N-arylbenzamides. This method achieves 70–85% yield under reflux conditions in methanol :

Isatin + 2-Amino-N-(3-iodophenyl)benzamideI2/TBHPTarget Compound\text{Isatin + 2-Amino-N-(3-iodophenyl)benzamide} \xrightarrow{\text{I}_2/\text{TBHP}} \text{Target Compound}

Reaction Optimization

  • Solvent: DMSO enhances SₙAr reactivity due to its high polarity .

  • Temperature: Optimal cyclization occurs at 135°C for 24 hours .

  • Base: Cs₂CO₃ outperforms K₂CO₃ or NaOH in minimizing side reactions .

Pharmacological Activity

In Vitro Cytotoxicity

The compound exhibits potent activity against multiple cancer cell lines :

Cell LineIC₅₀ (μM)Reference
A549 (lung)10.3
DU145 (prostate)12.7
HepG2 (liver)16.9
MCF-7 (breast)18.2

Mechanism of Action

  • DNA intercalation: The planar quinazolinone core intercalates into DNA, disrupting replication .

  • Topoisomerase inhibition: Stabilizes topoisomerase II-DNA cleavage complexes, inducing apoptosis .

  • EGFR inhibition: Suppresses epidermal growth factor receptor (EGFR) phosphorylation (IC₅₀ = 0.42 μM) .

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) .

Analytical Characterization

Chromatographic Methods

  • HPLC: Purity >98% using a C18 column (acetonitrile/water, 70:30) .

  • TLC: Rf = 0.45 (ethyl acetate/hexane, 1:1) .

Spectroscopic Techniques

  • FTIR: Peaks at 1658 cm⁻¹ (C=O stretch) and 1235 cm⁻¹ (C–N stretch) .

  • UV-Vis: λₘₐₐ = 280 nm (π→π* transition) .

Computational Studies

Molecular Docking

Docking simulations (PDB ID: 1N37) reveal strong binding to DNA via:

  • Hydrogen bonds: Between the amide carbonyl and guanine N7 .

  • Van der Waals interactions: Iodine and methyl groups with hydrophobic DNA pockets .

QSAR Analysis

A quantitative structure-activity relationship (QSAR) model highlights the critical role of:

  • Iodine’s electronegativity: Enhances DNA binding affinity .

  • Quinazolinone planarity: Correlates with topoisomerase inhibition .

Applications and Future Directions

Synthetic Modifications

  • Halogen replacement: Bromine or chlorine analogs to modulate pharmacokinetics .

  • Heterocyclic fusion: Incorporating pyridine or thiophene for enhanced solubility .

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